2-((3,4-Difluorophenoxy)methyl)pyrrolidine
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Overview
Description
2-((3,4-Difluorophenoxy)methyl)pyrrolidine is a fluorinated organic compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a difluorophenoxy group, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine typically involves the reaction of 3,4-difluorophenol with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield . These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Difluorophenoxy)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2-((3,4-Difluorophenoxy)methyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways . The compound’s fluorinated phenoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The pyrrolidine ring contributes to the compound’s stability and reactivity, facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Difluorophenoxy)methyl)pyrrolidine
- 2-((3,4-Difluorophenoxy)methyl)morpholine
- 2-((3,4-Difluorophenoxy)methyl)piperidine
Uniqueness
2-((3,4-Difluorophenoxy)methyl)pyrrolidine is unique due to its specific substitution pattern on the phenoxy group and the presence of the pyrrolidine ring . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8/h3-4,6,8,14H,1-2,5,7H2 |
InChI Key |
DNKSRXIDAZGCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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